MAO-B Inhibitory Activity Comparison
In a fluorescence-based assay measuring inhibition of human MAO-B-catalyzed conversion of kynuramine, the target compound demonstrated an IC₅₀ of 1,130 nM [1]. By comparison, a structurally distinct but functionally related tetrahydroquinoline analog (CHEMBL2203919, BDBM50401984) achieved an IC₅₀ of 497 nM under identical conditions, revealing a 2.3-fold difference in potency [1]. This cross-study comparison illustrates that even within a related chemical class, MAO-B inhibitory activity is highly variable and cannot be assumed for any analog.
| Evidence Dimension | Inhibition of human MAO-B (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,130 nM |
| Comparator Or Baseline | CHEMBL2203919 (BDBM50401984) IC₅₀ = 497 nM |
| Quantified Difference | 2.3-fold less potent |
| Conditions | Fluorescence assay; kynuramine substrate; 20 min incubation; human recombinant MAO-B |
Why This Matters
This absolute potency value and the measurable difference from a comparator provide the only available quantitative activity benchmark for procurement decisions involving MAO-B-related research applications.
- [1] BindingDB. Entry BDBM50401981 (CHEMBL1575961) and BDBM50401984 (CHEMBL2203919). MAO-B Inhibition Data. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50040909 View Source
